molecular formula C19H21NO2 B10850479 Methyl 4-(4-tert-butylbenzylideneamino)benzoate

Methyl 4-(4-tert-butylbenzylideneamino)benzoate

Cat. No.: B10850479
M. Wt: 295.4 g/mol
InChI Key: SONMMTHLONHMSH-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of methyl 4-(4-tert-butylbenzylideneamino)benzoate typically involves the condensation reaction between 4-tert-butylbenzaldehyde and methyl 4-aminobenzoate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Methyl 4-(4-tert-butylbenzylideneamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Methyl 4-(4-tert-butylbenzylideneamino)benzoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research studies explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 4-(4-tert-butylbenzylideneamino)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 4-(4-tert-butylbenzylideneamino)benzoate can be compared with other similar compounds, such as:

    Methyl 4-aminobenzoate: A precursor in the synthesis of this compound, used in various chemical reactions.

    4-tert-butylbenzaldehyde: Another precursor, used in the synthesis of various organic compounds.

    Methyl 4-(4-methylbenzylideneamino)benzoate: A structurally similar compound with a methyl group instead of a tert-butyl group, used in similar research applications.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity compared to its analogs.

Properties

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

methyl 4-[(4-tert-butylphenyl)methylideneamino]benzoate

InChI

InChI=1S/C19H21NO2/c1-19(2,3)16-9-5-14(6-10-16)13-20-17-11-7-15(8-12-17)18(21)22-4/h5-13H,1-4H3

InChI Key

SONMMTHLONHMSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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